molecular formula C23H18F4N4O2 B10832554 Tebideutorexant CAS No. 1637681-55-0

Tebideutorexant

Cat. No.: B10832554
CAS No.: 1637681-55-0
M. Wt: 460.4 g/mol
InChI Key: HUKWIAXQBOHZIX-USKNZQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ-61393215 is a novel compound under development by Janssen Pharmaceuticals for the treatment of depression and anxiety disorders. It is an orally active compound that acts as a selective antagonist of the orexin OX1 receptor. Preliminary clinical findings suggest that JNJ-61393215 may have anti-panic effects in humans .

Preparation Methods

The synthetic routes and reaction conditions for JNJ-61393215 involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and final product purification. The industrial production methods are designed to ensure high yield and purity of the compound. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Chemical Reactions Analysis

JNJ-61393215 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions can occur, where specific atoms or groups within the compound are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

JNJ-61393215 has several scientific research applications, including:

Mechanism of Action

JNJ-61393215 exerts its effects by selectively antagonizing the orexin OX1 receptor. Orexin neurons, also known as hypocretins, are involved in coordinating adaptive physiological, behavioral, and endocrine responses to salient stimuli. By blocking the orexin OX1 receptor, JNJ-61393215 reduces the activity of orexin neurons, which are highly reactive to anxiogenic stimuli. This mechanism is believed to contribute to its anxiolytic effects .

Comparison with Similar Compounds

JNJ-61393215 is unique in its selective antagonism of the orexin OX1 receptor. Similar compounds include other orexin receptor antagonists, such as:

    Suvorexant: An orexin receptor antagonist used for the treatment of insomnia.

    Lemborexant: Another orexin receptor antagonist used for the treatment of insomnia.

While these compounds also target orexin receptors, JNJ-61393215 is specifically designed to selectively antagonize the orexin OX1 receptor, making it a potential treatment for anxiety and panic disorders .

Properties

CAS No.

1637681-55-0

Molecular Formula

C23H18F4N4O2

Molecular Weight

460.4 g/mol

IUPAC Name

[(1S,4R,6R)-3,3-dideuterio-6-[5-(trifluoromethyl)pyridin-2-yl]oxy-2-azabicyclo[2.2.1]heptan-2-yl]-(3-fluoro-2-pyrimidin-2-ylphenyl)methanone

InChI

InChI=1S/C23H18F4N4O2/c24-16-4-1-3-15(20(16)21-28-7-2-8-29-21)22(32)31-12-13-9-17(31)18(10-13)33-19-6-5-14(11-30-19)23(25,26)27/h1-8,11,13,17-18H,9-10,12H2/t13-,17+,18-/m1/s1/i12D2

InChI Key

HUKWIAXQBOHZIX-USKNZQBOSA-N

Isomeric SMILES

[2H]C1([C@@H]2C[C@H](N1C(=O)C3=C(C(=CC=C3)F)C4=NC=CC=N4)[C@@H](C2)OC5=NC=C(C=C5)C(F)(F)F)[2H]

Canonical SMILES

C1C2CC(C1N(C2)C(=O)C3=C(C(=CC=C3)F)C4=NC=CC=N4)OC5=NC=C(C=C5)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.